N744 tosylate
CAS No.: 72616-22-9
Cat. No.: VC8171206
Molecular Formula: C32H36N2O7S3
Molecular Weight: 656.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72616-22-9 |
|---|---|
| Molecular Formula | C32H36N2O7S3 |
| Molecular Weight | 656.8 g/mol |
| IUPAC Name | 2-[(2Z)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C25H29N2O4S2.C7H8O3S/c1-4-17(13-24-26(9-11-28)20-15-18(30-2)5-7-22(20)32-24)14-25-27(10-12-29)21-16-19(31-3)6-8-23(21)33-25;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,13-16,28-29H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
| Standard InChI Key | FUAAALBHKARVSX-UHFFFAOYSA-M |
| Isomeric SMILES | CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)/C=C\3/N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
| SMILES | CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
| Canonical SMILES | CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Introduction
Chemical Structure and Properties
N744 tosylate (CAS 72616-22-9) is the toluenesulfonate salt of 3,3'-bis(beta-hydroxyethyl)-9-ethyl-5,5'-dimethoxythiacarbocyanine. Its molecular formula and structural features are key to its biological activity.
The tosylate form improves solubility and stability compared to the iodide salt (N744 iodide), facilitating experimental handling .
Mechanism of Action
N744 tosylate inhibits tau aggregation through direct interaction with amyloidogenic regions of the protein.
Key Interactions
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Target Site: Binds to the VQIVYK hexapeptide (amino acids 306–311), a critical aggregation-prone sequence in tau’s third microtubule-binding repeat .
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Structural Disruption: Prevents β-sheet formation by stabilizing disordered tau conformations, as shown in molecular dynamics simulations .
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Filament Dynamics:
Research Findings
In Vitro Studies
Comparative Efficacy
N744 tosylate demonstrates distinct advantages over other inhibitors:
Future Directions
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